MLN8054

Descripción general

Descripción

MLN8054 es un inhibidor selectivo de molécula pequeña de la cinasa Aurora A, una proteína cinasa serina/treonina responsable de la regulación de varios procesos mitóticos, incluyendo la separación del centrosoma, el ensamblaje del huso y la segregación de los cromosomas . La cinasa Aurora A está sobreexpresada en varios tipos de tumores y está implicada en la oncogenia y la progresión tumoral . This compound ha demostrado un potencial como agente anticancerígeno y ha entrado en ensayos clínicos para tumores sólidos avanzados .

Métodos De Preparación

La síntesis de MLN8054 implica varios pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes para formar el compuesto final. La ruta sintética típicamente involucra el uso de cribado de alto rendimiento para identificar andamios que inhiben la actividad de la cinasa Aurora A . La ruta principal de eliminación de this compound es a través del metabolismo, principalmente por medio de hidroxilación y formación de acil glucurónido . Los métodos de producción industrial se centran en optimizar estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

MLN8054 experimenta varias reacciones químicas, incluyendo:

Reducción: Implica la eliminación de oxígeno o la adición de hidrógeno, típicamente utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

MLN8054 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Utilizado como un compuesto herramienta para estudiar la inhibición de la cinasa Aurora A y sus efectos en la mitosis celular.

Biología: Emplead en la investigación para comprender el papel de la cinasa Aurora A en los procesos celulares y sus implicaciones en la biología del cáncer.

Mecanismo De Acción

MLN8054 ejerce sus efectos inhibiendo selectivamente la actividad de la cinasa Aurora A. Esta inhibición conduce a la acumulación de células en la fase G2/M del ciclo celular, lo que resulta en defectos del huso e inhibición de la proliferación celular . Los objetivos moleculares de this compound incluyen varias proteínas involucradas en la mitosis, como TPX2, TACC3, Eg5 y p53 . La interrupción de la actividad de la cinasa Aurora A finalmente conduce a la apoptosis y la muerte de las células tumorales .

Comparación Con Compuestos Similares

MLN8054 se compara a menudo con otros inhibidores de la cinasa Aurora, como alisertib (MLN8237). Ambos compuestos son inhibidores selectivos de la cinasa Aurora A y han mostrado una actividad anticancerígena prometedora en estudios preclínicos y clínicos . this compound es único en su capacidad para inducir la senescencia en las células tumorales, un arresto terminal del crecimiento que no se observa comúnmente con otros inhibidores de la cinasa Aurora . Otros compuestos similares incluyen VX-680 y ZM447439, que son inhibidores pan-Aurora cinasa que se dirigen tanto a las cinasas Aurora A como B .

Actividad Biológica

MLN8054 is a selective small-molecule inhibitor of Aurora A kinase, which plays a crucial role in cell cycle regulation and is frequently overexpressed in various cancers. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical studies, and potential therapeutic applications.

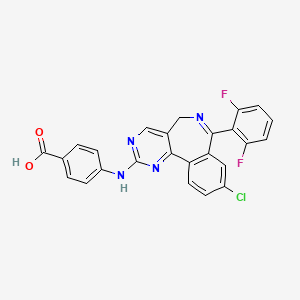

This compound functions primarily as an ATP-competitive inhibitor of Aurora A kinase. Its structure features a benzazepine core with a fused amino pyrimidine ring and an aryl carboxylic acid, making it unique among kinase inhibitors. The compound exhibits a high selectivity for Aurora A over Aurora B and other kinases, with an IC50 value of approximately 4 nM for Aurora A and 5.7 μM for Aurora B, indicating a greater than 150-fold selectivity for Aurora A in cellular assays .

Key Findings:

- Inhibition Profile : this compound was shown to inhibit Aurora A activity effectively at low concentrations, leading to abnormal mitotic spindle formation and chromosomal alignment defects in treated cells .

- Cell Cycle Effects : Treatment with this compound resulted in delayed progression through mitosis and increased accumulation of mitotic cells, as evidenced by flow cytometry and immunofluorescence studies .

Pharmacodynamics

The pharmacokinetic profile of this compound supports its potential for clinical use. In Phase I clinical trials, it was administered orally with a terminal half-life of 30 to 40 hours , allowing for once-daily dosing regimens . The drug demonstrated dose-proportional absorption with manageable side effects.

Clinical Trial Data:

- Patient Cohorts : In a study involving 43 patients with advanced solid tumors, this compound was given in escalating doses (up to 80 mg/day) .

- Dose-Limiting Toxicities (DLTs) : Notable DLTs included somnolence and transaminitis at higher doses .

- Efficacy Indicators : Pharmacodynamic analyses showed significant changes in tumor mitotic indices and spindle bipolarity, providing direct evidence of Aurora A inhibition .

Antitumor Activity

This compound has demonstrated antitumor activity across various cancer models. In preclinical studies, it effectively reduced tumor proliferation in human cancer cell lines and xenograft models, including colon, prostate, and lung cancers .

Summary of Preclinical Findings:

| Cancer Type | Model | Outcome |

|---|---|---|

| Colon | SW480, HCT-116 | Tumor growth inhibition and apoptosis induction |

| Prostate | DU145 | Enhanced sensitivity to radiation therapy |

| Lung | Various | Significant reduction in tumor size |

Case Studies

- Colon Cancer Xenografts : In nude mice bearing human colon tumor lines, administration of this compound led to time-dependent accumulation of mitotic cells, confirming its pharmacological effects through Aurora A inhibition .

- Prostate Cancer Sensitization : this compound was shown to sensitize androgen-resistant prostate cancer cells to radiation therapy, enhancing the efficacy of radiotherapy while minimizing damage to normal tissues .

Propiedades

IUPAC Name |

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFBDROWDBDFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235987 | |

| Record name | MLN8054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines. | |

| Record name | MLN8054 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

869363-13-3 | |

| Record name | MLN8054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN8054 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MLN8054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MLN8054 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of MLN8054?

A: this compound is a potent and selective inhibitor of Aurora A kinase (AURKA) [, , , , , ].

Q2: How does this compound interact with Aurora A kinase?

A: this compound demonstrates a binding preference for Aurora A over Aurora B, primarily due to electrostatic interactions. Structural studies reveal that this compound induces an unusual "DFG-up" conformation in the activation loop of Aurora A, opening a hydrophobic pocket and facilitating interaction with the Val279 residue []. This interaction is less favorable in Aurora B due to electrostatic repulsion with the Glu177 residue [, ].

Q3: What are the downstream consequences of Aurora A inhibition by this compound?

A3: Inhibition of Aurora A by this compound disrupts crucial mitotic processes leading to:

- Defects in Spindle Assembly: this compound treatment results in abnormal mitotic spindles, often with unseparated centrosomes, leading to spindle pole and chromosome congression defects [, , ].

- Mitotic Arrest and Slippage: While initially causing mitotic delays by activating the spindle assembly checkpoint, prolonged this compound exposure ultimately overrides the checkpoint, leading to mitotic slippage and multinucleation [, ].

- Chromosome Mis-segregation and Aneuploidy: this compound treatment leads to chromosome alignment defects, lagging chromosomes during anaphase, and chromatin bridges during telophase, culminating in the development of aneuploidy [, ].

- Apoptosis and Senescence: this compound induces apoptosis in tumor cells, potentially through p53-dependent and p73-dependent pathways [, ]. Additionally, this compound has been shown to induce tumor cell senescence both in vitro and in vivo [].

- Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Studies suggest that this compound can suppress EMT in certain cancer cells, potentially by downregulating EMT-related proteins and signaling pathways [].

Q4: Does this compound affect the phosphorylation of Aurora A substrates?

A: Yes, this compound treatment inhibits Aurora A autophosphorylation at Thr288 and disrupts the phosphorylation and localization of key Aurora A substrates like TACC3, which is crucial for mitotic spindle stability [, ].

Q5: What is the role of TACC3 mislocalization as a pharmacodynamic marker of this compound activity?

A: Since Aurora A-mediated phosphorylation is essential for TACC3 localization to mitotic spindles, quantifying TACC3 mislocalization away from spindle poles serves as a novel pharmacodynamic method for assessing Aurora A activity in preclinical models and potentially in patients treated with this compound [].

Q6: Does this compound affect HURP's distribution on microtubules?

A: Yes, this compound, similar to other Aurora A inhibitors, disrupts the gradient distribution of HURP (Hepatoma Up-Regulated Protein) on microtubules, highlighting Aurora A's role in regulating this mitotic microtubule stabilizer [].

Q7: Does this compound affect vimentin phosphorylation?

A: Research suggests that Aurora A can phosphorylate vimentin at Ser412, and this phosphorylation is inhibited by this compound treatment []. This finding suggests a potential role for Aurora A in cytoskeletal reorganization during mitosis and highlights the possibility of using phosphorylated vimentin as a pharmacodynamic marker for Aurora A activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.